3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 13634-65-6
VCID: VC0084659
InChI: InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H
SMILES: CN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl
Molecular Formula: C15H19Cl2N
Molecular Weight: 284.224

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride

CAS No.: 13634-65-6

Cat. No.: VC0084659

Molecular Formula: C15H19Cl2N

Molecular Weight: 284.224

* For research use only. Not for human or veterinary use.

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride - 13634-65-6

Specification

CAS No. 13634-65-6
Molecular Formula C15H19Cl2N
Molecular Weight 284.224
IUPAC Name 3-chloro-N,N-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H
Standard InChI Key CFQUVKLUWDVDLX-UHFFFAOYSA-N
SMILES CN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl

Introduction

Chemical Identity and Properties

Structural Characteristics

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride consists of a naphthalene ring system connected to a propylamine chain with a chlorine atom at the beta position relative to the naphthalene group. The tertiary amine functionality is dimethylated, and the compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The molecular structure features a chiral center at the carbon bearing both the chlorine atom and the naphthalene group, which contributes to its stereochemical significance in pharmaceutical applications.

The compound's IUPAC name is 3-chloro-N,N-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride, reflecting its structural components and salt form. Its InChI representation (InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H) provides a standardized digital representation of the chemical structure, enabling precise identification and database searching capabilities.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride contribute significantly to its behavior in various chemical reactions and biological systems. The following table summarizes the key properties of this compound:

PropertyValue
CAS Number13634-65-6
Molecular FormulaC₁₅H₁₉Cl₂N
Molecular Weight284.224 g/mol
AppearanceWhite solid (in pure form)
Standard InChIKeyCFQUVKLUWDVDLX-UHFFFAOYSA-N
SMILES NotationCN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl
PubChem Compound ID56846056

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing. The presence of the naphthalene group contributes to its relatively high molecular weight and imparts specific physicochemical properties that influence its binding characteristics in biological systems.

Synthesis Methodologies

Reaction Conditions and Parameters

The synthesis of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride requires precise control of reaction conditions to ensure high yield and purity. Drawing from knowledge of related compounds, the following parameters would likely be critical:

  • Temperature control: The reaction typically requires cooling during certain stages, particularly during chlorination steps, often using an ice bath to maintain temperatures below 5°C.

  • Solvent selection: Tetrahydrofuran is commonly used as a solvent for similar reactions, providing appropriate solubility for the reactants while facilitating the desired reaction pathway.

  • Inert atmosphere: Reactions involving chlorination and amine functionalities often require an inert atmosphere (typically nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen or moisture.

  • pH control: The final steps in the synthesis, particularly the formation of the hydrochloride salt, require careful pH adjustment to ensure complete conversion and high purity.

Reaction monitoring is typically performed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, which allow for real-time assessment of reaction progress and confirmation of product formation.

Applications and Significance

Role in Antidepressant Development

The significance of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride in antidepressant development relates to its structural similarity to components found in various classes of antidepressant medications. The dimethylamine moiety, in particular, is a structural feature present in many antidepressants that target monoamine reuptake systems in the brain.

Research findings suggest that derivatives synthesized using this compound as an intermediate show promising results regarding binding affinity and potential efficacy as antidepressants. The naphthalene group provides a rigid, hydrophobic component that can interact with lipophilic binding pockets in target proteins, while the flexible propylamine chain allows for optimal positioning of the basic nitrogen atom for interaction with critical amino acid residues in binding sites.

The development of novel antidepressants using such intermediates represents an important area of pharmaceutical research, as there remains a significant need for more effective treatments with improved side effect profiles for major depressive disorder and related conditions.

Mechanism of Action

Binding Affinity Studies

In silico studies of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride and its derivatives have demonstrated promising binding affinities to molecular targets relevant to antidepressant activity. These computational analyses typically involve molecular docking studies that predict how the compound might interact with protein binding sites, particularly those of neurotransmitter transporters and receptors.

The binding characteristics are largely determined by:

These structural features contribute to the compound's potential utility in developing drugs that target specific neural pathways involved in mood regulation.

Neurotransmitter Interactions

The mechanism of action for antidepressants developed using 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride as an intermediate typically involves interactions with neurotransmitter systems in the brain that are crucial for mood regulation. While the compound itself is used as a synthetic intermediate rather than a direct therapeutic agent, its structural contributions to final drug products influence how these medications interact with their targets.

Derivatives of this compound may interact with various neurotransmitter systems, including:

These interactions represent the typical mechanisms through which many modern antidepressants exert their clinical effects, with the specific binding profile determined by the precise structural modifications made to the original intermediate compound.

Analytical and Monitoring Techniques

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the characterization and purity assessment of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable, providing detailed information about the compound's structure and purity. Both proton (¹H) and carbon (¹³C) NMR can be employed to confirm the presence of key structural features, including:

  • The aromatic protons of the naphthalene ring system

  • The methyl groups attached to the nitrogen atom

  • The methylene groups in the propyl chain

  • The proton at the chiral center bearing the chlorine atom

Mass spectrometry is another essential analytical tool, allowing for precise determination of the molecular weight and fragmentation pattern, which serves as a "fingerprint" for identification purposes. Infrared spectroscopy can provide additional structural confirmation through the identification of characteristic functional group absorptions.

Chromatographic Methods

Thin-layer chromatography (TLC) serves as a primary method for monitoring reactions involving 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, allowing chemists to track reaction progress and confirm product formation. This technique provides a simple but effective means of assessing reaction completion and identifying potential impurities.

High-performance liquid chromatography (HPLC) offers more sophisticated analysis, enabling precise quantification of the compound and detection of impurities at very low concentrations. HPLC analysis is particularly important for quality control in the production of pharmaceutical intermediates, ensuring that materials meet stringent purity requirements before proceeding to subsequent synthetic steps.

For chiral analysis, specialized techniques such as chiral HPLC or supercritical fluid chromatography (SFC) may be employed to determine enantiomeric purity when working with the optically active forms of the compound. This is especially relevant when the compound is used in the synthesis of pharmaceuticals where stereochemistry is critical to biological activity.

Research Findings and Future Perspectives

Current Research Status

Current research involving 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is primarily focused on its utility as a synthetic intermediate rather than its direct pharmacological applications. The compound continues to be valuable in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neuropsychiatric conditions.

In silico studies have shown promising results regarding the binding affinity and potential efficacy of derivatives synthesized using this compound as an intermediate. These computational approaches help guide synthetic efforts by predicting which structural modifications might lead to improved pharmacological properties, thereby streamlining the drug discovery process.

The optimization of synthetic routes for this compound remains an active area of research, with efforts directed toward improving yield, stereoselectivity, and environmental sustainability. These improvements in synthetic methodology are crucial for the cost-effective production of pharmaceutical intermediates on both laboratory and industrial scales.

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